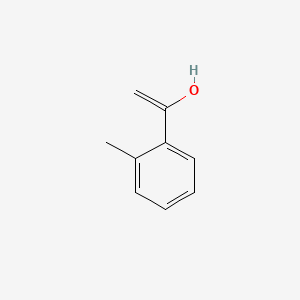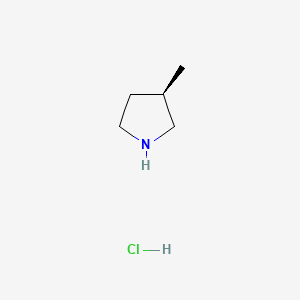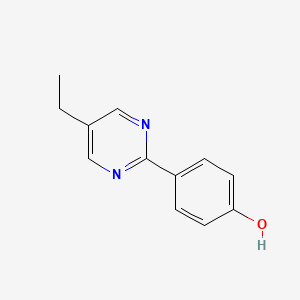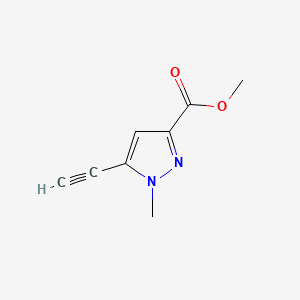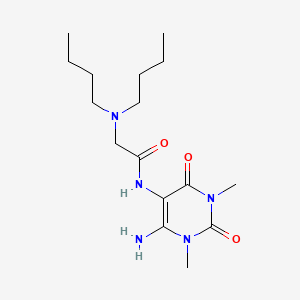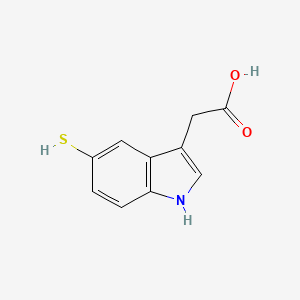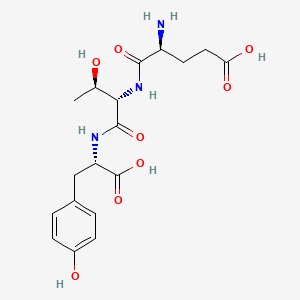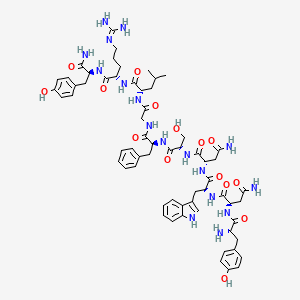
Kisspeptin-10, 大鼠
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Kisspeptin-10 is a peptide encoded by the Kiss 1 gene, also known as metastin. It plays a crucial role in various physiological processes, including the regulation of reproductive functions, metabolism, and cardiovascular health. Kisspeptin-10 is a shorter form of the kisspeptin peptide, consisting of ten amino acids. It has been extensively studied in rats to understand its effects on different biological systems .
科学研究应用
Kisspeptin-10 has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and purification techniques.
Biology: Investigated for its role in regulating reproductive functions, including the onset of puberty and fertility.
Medicine: Explored for its potential therapeutic applications in treating reproductive disorders, cardiovascular diseases, and metabolic conditions.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools
生化分析
Biochemical Properties
Kisspeptin-10, rat, plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is a ligand for the rodent kisspeptin receptor (KISS1, GPR54) . It also interacts with other neuropeptides such as neurokinin B, dynorphin A, proopiomelanocortin, the cocaine- and amphetamine-regulated transcript, agouti-related peptide, and neuropeptide Y .
Cellular Effects
Kisspeptin-10, rat, has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it alters the morphology and structure of myocardial cells . It also affects serum metabolite levels and the expression of genes and proteins in heart tissues .
Molecular Mechanism
The molecular mechanism of action of Kisspeptin-10, rat, involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it binds to its cognate receptor, KISS1R, on GnRH neurons and stimulates their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Kisspeptin-10, rat, change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Kisspeptin-10, rat, vary with different dosages in animal models . For instance, it has been observed that there are many irregular wavy contractions through HE staining and increased fibrosis around the heart cells through Masson staining after treatment with Kisspeptin-10, rat .
Metabolic Pathways
Kisspeptin-10, rat, is involved in several metabolic pathways. It interacts with various enzymes and cofactors . For example, it has been found to alter serum metabolite levels, affecting amino acids, carbohydrate metabolites, organic acids, and other metabolites .
Transport and Distribution
Kisspeptin-10, rat, is transported and distributed within cells and tissues
Subcellular Localization
It is known that Kisspeptin-10, rat, is expressed in peripheral tissues involved in metabolic functions
准备方法
Synthetic Routes and Reaction Conditions: Kisspeptin-10 can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a resin-bound peptide chain. The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and N-hydroxybenzotriazole (HOBt) to facilitate peptide bond formation. After the synthesis is complete, the peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods: Industrial production of kisspeptin-10 follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to increase efficiency and yield. The purification process is also scaled up using preparative HPLC systems. Quality control measures, including mass spectrometry and amino acid analysis, ensure the purity and integrity of the final product .
化学反应分析
Types of Reactions: Kisspeptin-10 primarily undergoes peptide bond formation and cleavage reactions during its synthesis and degradation. It does not typically participate in oxidation, reduction, or substitution reactions under physiological conditions .
Common Reagents and Conditions:
Coupling Reagents: N,N’-diisopropylcarbodiimide (DIC), N-hydroxybenzotriazole (HOBt)
Cleavage Reagents: Trifluoroacetic acid (TFA) for removing the peptide from the resin
Purification Reagents: Solvents such as acetonitrile and water for HPLC purification
Major Products: The primary product of these reactions is the purified kisspeptin-10 peptide. During degradation, smaller peptide fragments and individual amino acids are formed .
作用机制
Kisspeptin-10 exerts its effects by binding to the G-protein-coupled receptor GPR54, also known as the kisspeptin receptor. This binding activates intracellular signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway and the release of calcium ions (Ca2+). These pathways contribute to the regulation of hormone release, neuroendocrine functions, and anti-metastatic effects .
相似化合物的比较
Kisspeptin-54: A longer form of the kisspeptin peptide with similar biological functions.
Kisspeptin-13: Another shorter form of kisspeptin with comparable effects on insulin secretion and reproductive functions.
Uniqueness: Kisspeptin-10 is unique due to its shorter length, which allows for easier synthesis and purification. It retains the essential biological activities of longer kisspeptin peptides, making it a valuable tool for research and potential therapeutic applications .
属性
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]butanediamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C63H83N17O15/c1-33(2)23-45(58(91)74-43(13-8-22-70-63(68)69)57(90)75-44(54(67)87)25-36-16-20-39(83)21-17-36)73-53(86)31-72-56(89)46(26-34-9-4-3-5-10-34)77-62(95)50(32-81)80-61(94)49(29-52(66)85)79-59(92)47(27-37-30-71-42-12-7-6-11-40(37)42)78-60(93)48(28-51(65)84)76-55(88)41(64)24-35-14-18-38(82)19-15-35/h3-7,9-12,14-21,30,33,41,43-50,71,81-83H,8,13,22-29,31-32,64H2,1-2H3,(H2,65,84)(H2,66,85)(H2,67,87)(H,72,89)(H,73,86)(H,74,91)(H,75,90)(H,76,88)(H,77,95)(H,78,93)(H,79,92)(H,80,94)(H4,68,69,70)/t41-,43-,44-,45-,46-,47-,48-,49-,50-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVPGTDOCSYBNFC-INXYWQKQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)CNC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC(=O)N)NC(=O)C(CC5=CC=C(C=C5)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N)NC(=O)CNC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC5=CC=C(C=C5)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C63H83N17O15 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1318.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
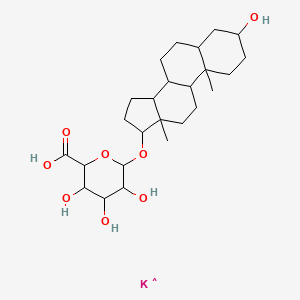

![(16E)-16-(1-hydroxyethylidene)-8,15-dioxo-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2,4,6,9,11,13-heptaene-12-sulfonic acid](/img/structure/B561507.png)

